Cas no 1308596-49-7 (Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl-)
![Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl- structure](https://ja.kuujia.com/scimg/cas/1308596-49-7x500.png)
Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl- 化学的及び物理的性質
名前と識別子
-
- 1-[2-(3-BROMOPHENOXY)ETHYL]-4-METHYLPIPERAZINE
- Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl-
-
- MDL: MFCD08276032
- インチ: 1S/C13H19BrN2O/c1-15-5-7-16(8-6-15)9-10-17-13-4-2-3-12(14)11-13/h2-4,11H,5-10H2,1H3
- InChIKey: LPKQAWKVSYWAFC-UHFFFAOYSA-N
- ほほえんだ: N1(CCOC2=CC=CC(Br)=C2)CCN(C)CC1
Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D589097-1g |
1-(2-(3-bromophenoxy)ethyl)-4-methylpiperazine |
1308596-49-7 | 95% | 1g |
$350 | 2024-05-24 | |
A2B Chem LLC | AA40000-1g |
1-(2-(3-bromophenoxy)ethyl)-4-methylpiperazine |
1308596-49-7 | >95% | 1g |
$276.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD296460-1g |
1-(2-(3-bromophenoxy)ethyl)-4-methylpiperazine |
1308596-49-7 | 95+% | 1g |
¥2037.0 | 2023-04-03 | |
eNovation Chemicals LLC | Y1004682-5g |
1-(2-(3-bromophenoxy)ethyl)-4-methylpiperazine |
1308596-49-7 | 95% | 5g |
$510 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1793800-1g |
1-(2-(3-bromophenoxy)ethyl)-4-methylpiperazine |
1308596-49-7 | 98% | 1g |
¥2693.00 | 2024-08-09 | |
A2B Chem LLC | AA40000-5g |
1-(2-(3-bromophenoxy)ethyl)-4-methylpiperazine |
1308596-49-7 | >95% | 5g |
$712.00 | 2024-04-20 | |
Chemenu | CM279956-1g |
1-(2-(3-bromophenoxy)ethyl)-4-methylpiperazine |
1308596-49-7 | 95% | 1g |
$*** | 2023-03-29 | |
eNovation Chemicals LLC | Y1004682-5g |
1-(2-(3-bromophenoxy)ethyl)-4-methylpiperazine |
1308596-49-7 | 95% | 5g |
$1000 | 2025-02-20 | |
eNovation Chemicals LLC | Y1004682-5g |
1-(2-(3-bromophenoxy)ethyl)-4-methylpiperazine |
1308596-49-7 | 95% | 5g |
$1000 | 2025-02-19 | |
eNovation Chemicals LLC | D589097-1g |
1-(2-(3-bromophenoxy)ethyl)-4-methylpiperazine |
1308596-49-7 | 95% | 1g |
$350 | 2025-02-21 |
Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl- 関連文献
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl-に関する追加情報
Recent Advances in the Study of Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl- (CAS: 1308596-49-7)
The compound Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl- (CAS: 1308596-49-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperazine core and bromophenoxyethyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.
One of the key areas of research has been the optimization of the synthetic route for Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl-. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the compound. The researchers employed a multi-step reaction sequence, starting from commercially available 3-bromophenol, and achieved an overall yield of 78%. This advancement is critical for facilitating further pharmacological evaluations and potential industrial-scale production.
Pharmacological investigations have revealed that Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl- exhibits significant activity as a modulator of serotonin receptors. In vitro studies demonstrated its high affinity for the 5-HT2A receptor subtype, with an IC50 value of 12 nM. This finding suggests potential applications in the treatment of central nervous system (CNS) disorders, such as depression and anxiety. Additionally, preliminary in vivo studies in rodent models have shown promising anxiolytic effects without significant sedative side effects, highlighting its therapeutic potential.
Another notable study explored the compound's potential in oncology. Researchers found that Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl- inhibits the proliferation of certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase. These findings were published in a recent issue of Bioorganic & Medicinal Chemistry Letters, and further investigations are underway to elucidate the precise molecular targets and pathways involved.
Despite these promising results, challenges remain in the development of Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl- as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Current research is also focusing on the development of derivatives with improved pharmacokinetic profiles while retaining the desired pharmacological activity.
In conclusion, Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl- (CAS: 1308596-49-7) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse pharmacological properties and potential therapeutic applications make it a valuable candidate for further investigation. Continued research efforts are expected to yield deeper insights into its mechanisms of action and optimize its clinical potential.
1308596-49-7 (Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl-) 関連製品
- 2137855-40-2(N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide)
- 339538-65-7(3-Pyridinecarboxylicacid, 2-[4-(trifluoromethyl)phenyl]-)
- 1805549-88-5(3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid)
- 146397-71-9(Benzaldehyde, 3-mercapto-4-methoxy-)
- 131394-08-6(1-(3-Nitro-1H-pyrazol-1-yl)acetone)
- 2229427-97-6(methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate)
- 953991-10-1(N-(4-chlorophenyl)-2-({4-2-oxo-2-(piperidin-1-yl)ethyl-1,3-thiazol-2-yl}sulfanyl)acetamide)
- 19393-96-5(1-Bromo-2,4,6-trichlorobenzene)
- 856381-76-5(1-bromo-3-[(2-methylphenoxy)methyl]benzene)
- 21702-27-2(1,2-Ethanediamine,N1-(2-methylphenyl)-)




